2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) is a chemical compound with the molecular formula C8H12O2. It is a derivative of cyclopropene, characterized by the presence of a carboxylic acid group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-ethyl-3-methylcyclopropene with methanol in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Catalyst: Strong acids like sulfuric acid or hydrochloric acid
Solvent: Methanol or other alcohols
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amides or thioesters
Scientific Research Applications
2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active carboxylic acids, which can then interact with biological pathways. The cyclopropene ring may also participate in reactions that modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
- 2-Cyclopropene-1-carboxylic acid, 2-ethyl-3-phenyl-, methyl ester
Uniqueness
2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) is unique due to its specific substitution pattern on the cyclopropene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 2-ethyl-3-methylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-4-6-5(2)7(6)8(9)10-3/h7H,4H2,1-3H3 |
InChI Key |
JNPUNLXJBUBYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C1C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.